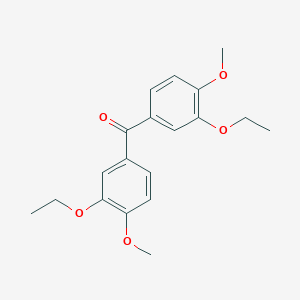![molecular formula C16H12N4 B8558251 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine](/img/structure/B8558251.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine
Vue d'ensemble
Description
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-2-ylamine derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring .
Applications De Recherche Scientifique
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases by inhibiting specific molecular targets.
Mécanisme D'action
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Quinolin-2-ylamine derivatives: These compounds have similar functional groups and are investigated for their potential therapeutic applications.
Uniqueness
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is unique due to its dual heterocyclic structure, which allows it to interact with multiple molecular targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C16H12N4 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine |
InChI |
InChI=1S/C16H12N4/c17-15-8-12(10-4-1-2-6-14(10)20-15)13-9-19-16-11(13)5-3-7-18-16/h1-9H,(H2,17,20)(H,18,19) |
Clé InChI |
IXXKRNPDCBGDGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)N)C3=CNC4=C3C=CC=N4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

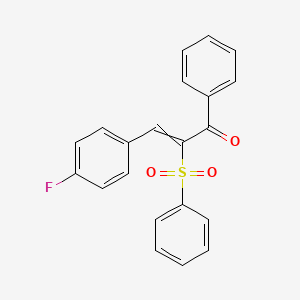
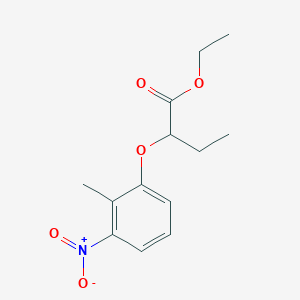
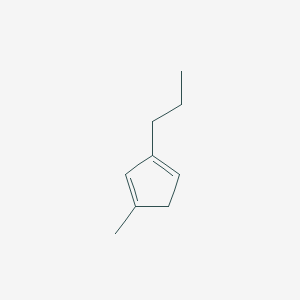
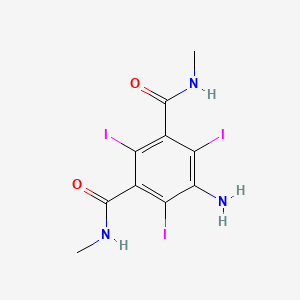
![Naphth[1,2-c]isoxazole, 3-chloro-4,5-dihydro-](/img/structure/B8558198.png)
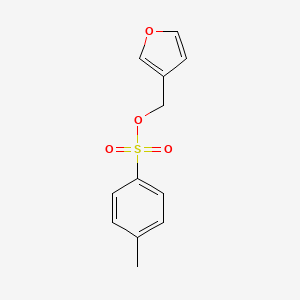
![3-(4-Amino-3-methoxyphenyl)-7-iodothieno[3,2-c]pyridin-4-amine](/img/structure/B8558210.png)

![2-Sulfanyl-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B8558222.png)
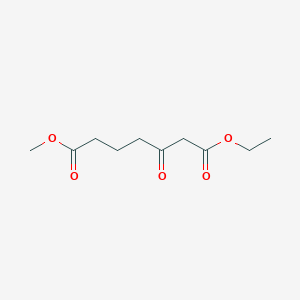
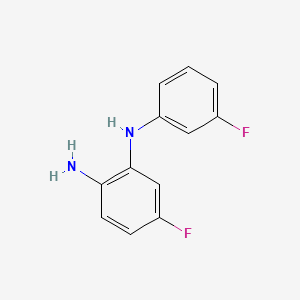
![3-ethyl-3H-furo[3,4-c]pyridin-1-one](/img/structure/B8558241.png)
